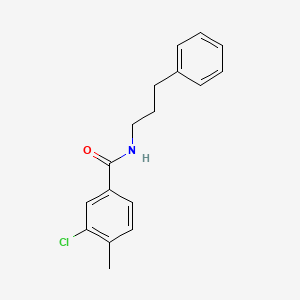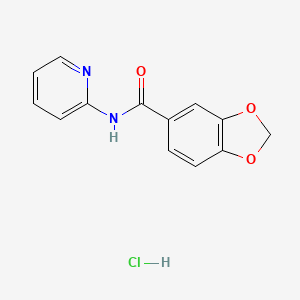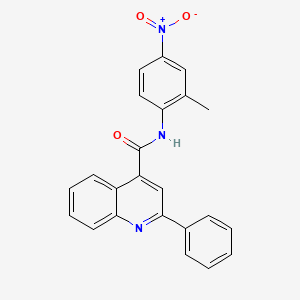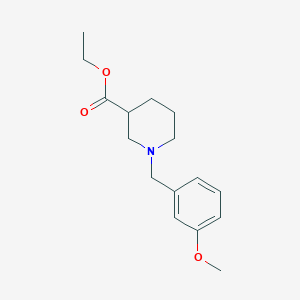
3-chloro-4-methyl-N-(3-phenylpropyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-chloro-4-methyl-N-(3-phenylpropyl)benzamide, also known as CGS 8216, is a chemical compound that belongs to the benzamide class of drugs. It is a potent and selective antagonist of the dopamine D1 receptor, which is a G protein-coupled receptor that plays a crucial role in regulating various physiological functions. CGS 8216 has been the subject of extensive scientific research due to its potential use in treating various neurological and psychiatric disorders.
Wirkmechanismus
3-chloro-4-methyl-N-(3-phenylpropyl)benzamide 8216 acts as a selective antagonist of the dopamine D1 receptor, which is a G protein-coupled receptor that plays a crucial role in regulating various physiological functions, including motor control, cognitive function, and reward processing. By blocking the activity of this receptor, 3-chloro-4-methyl-N-(3-phenylpropyl)benzamide 8216 can modulate the release of dopamine in the brain, which can have a range of effects on behavior and cognition.
Biochemical and Physiological Effects:
3-chloro-4-methyl-N-(3-phenylpropyl)benzamide 8216 has been shown to have a range of biochemical and physiological effects, including improving cognitive function and memory, reducing motor deficits in animal models of Parkinson's disease, and modulating reward processing in the brain. It has also been shown to have anti-inflammatory and neuroprotective effects, which may be beneficial in the treatment of various neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
3-chloro-4-methyl-N-(3-phenylpropyl)benzamide 8216 has several advantages for use in lab experiments, including its selectivity for the dopamine D1 receptor, its potency, and its ability to cross the blood-brain barrier. However, it also has some limitations, including its potential for off-target effects and its relatively short half-life, which can make it difficult to study its long-term effects.
Zukünftige Richtungen
There are several potential future directions for research on 3-chloro-4-methyl-N-(3-phenylpropyl)benzamide 8216, including further studies on its mechanisms of action, its effects on different neurological and psychiatric disorders, and its potential use in combination with other drugs. Additionally, there is a need for further research on the safety and efficacy of 3-chloro-4-methyl-N-(3-phenylpropyl)benzamide 8216 in humans, as well as its potential for use in clinical trials. Overall, 3-chloro-4-methyl-N-(3-phenylpropyl)benzamide 8216 has significant potential for use in the treatment of various neurological and psychiatric disorders, and further research is needed to fully understand its therapeutic potential.
Synthesemethoden
3-chloro-4-methyl-N-(3-phenylpropyl)benzamide 8216 can be synthesized through a multi-step process that involves the reaction of 3-chloro-4-methylbenzoic acid with 3-phenylpropylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then treated with thionyl chloride to form the corresponding acid chloride, which is then reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to yield 3-chloro-4-methyl-N-(3-phenylpropyl)benzamide 8216.
Wissenschaftliche Forschungsanwendungen
3-chloro-4-methyl-N-(3-phenylpropyl)benzamide 8216 has been extensively studied for its potential use in treating various neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD). It has been shown to improve cognitive function and memory in animal models of these disorders, suggesting that it may have therapeutic potential.
Eigenschaften
IUPAC Name |
3-chloro-4-methyl-N-(3-phenylpropyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO/c1-13-9-10-15(12-16(13)18)17(20)19-11-5-8-14-6-3-2-4-7-14/h2-4,6-7,9-10,12H,5,8,11H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCMAAIUHCRDIDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCCCC2=CC=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-4-methyl-N-(3-phenylpropyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(5-amino-4H-1,2,4-triazol-3-yl)thio]-N-(4-chlorophenyl)acetamide](/img/structure/B5139684.png)
![2-[(2-fluorobenzoyl)amino]-N-(1-phenylethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5139685.png)

![2-[4-(2,5-dimethylphenoxy)butoxy]-1,3-dimethoxybenzene](/img/structure/B5139703.png)

![N~1~-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N~2~-(4-ethoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide](/img/structure/B5139711.png)
![1-(4-chlorobenzyl)-7-ethyl-6-methyl-1H-[1,2,4]triazolo[4,3-b]pyridazin-4-ium-8-olate](/img/structure/B5139712.png)

![4-[(4-benzyl-1-piperazinyl)methyl]-N-(3,4-dimethoxyphenyl)benzamide](/img/structure/B5139732.png)
![N-(3-{[2-(4-chloro-2-methylphenoxy)acetyl]amino}phenyl)benzamide](/img/structure/B5139737.png)

![ethyl 2-[(dimethylamino)methyl]-5-hydroxy-1-methyl-1H-indole-3-carboxylate hydrochloride](/img/structure/B5139756.png)

![5-[4-(allyloxy)-3-ethoxy-5-iodobenzylidene]-3-methyl-1,3-thiazolidine-2,4-dione](/img/structure/B5139780.png)